N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a complex organic compound with the molecular formula C19H18N4O3S . This compound is notable for its unique structure, which includes a quinazolinone moiety and a methylsulfanylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 3-(methylsulfanyl)aniline with 4-oxoquinazoline-3-acetic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone moiety can be reduced to its corresponding dihydroquinazoline derivative using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes such as kinases and proteases, inhibiting their activity by binding to their active sites.
Pathways Involved: The inhibition of these enzymes can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds like 4-hydroxyquinazoline and 2-methylquinazoline share structural similarities and exhibit similar biological activities.
Phenyl Derivatives: Compounds such as 3-(methylsulfanyl)aniline and 4-methylsulfonylphenyl derivatives also share structural features.
Uniqueness: N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is unique due to its combined structural features of a quinazolinone moiety and a methylsulfanylphenyl group, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H18N4O3S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-27-14-6-4-5-13(9-14)22-17(24)10-20-18(25)11-23-12-21-16-8-3-2-7-15(16)19(23)26/h2-9,12H,10-11H2,1H3,(H,20,25)(H,22,24) |
InChI Key |
YGZDQXZEVUSVQV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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